6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKGELCYBIBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350295 | |
| Record name | AC1LDWNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-04-2 | |
| Record name | AC1LDWNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 6 Hydroxy 2 Isopropylpyrimidin 4 3h One
Established Synthetic Routes for 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
The most prominent and widely utilized method for the synthesis of this compound is a variation of the classical Pinner pyrimidine (B1678525) synthesis. This approach involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Precursor Selection and Cyclization Strategies for Pyrimidinone Formation
The foundational strategy for constructing the this compound core relies on the careful selection of two key precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring.
Precursor Selection:
N-C-N Fragment Provider: The 2-isopropyl substituent is introduced through the use of isobutyramidine or its corresponding salt, such as isobutyramidine hydrochloride. Amidines are a crucial class of reagents in pyrimidine synthesis, providing the N-C-N backbone of the resulting heterocycle.
C-C-C Fragment Provider: A three-carbon component with carbonyl functionalities at the 1 and 3 positions is required for the cyclization. Diethyl malonate is a commonly employed and effective precursor for this purpose. The ester groups of diethyl malonate provide the necessary electrophilic centers for the nucleophilic attack by the amidine nitrogens.
Cyclization Strategy:
The core of the synthesis is a cyclocondensation reaction between isobutyramidine and diethyl malonate. The mechanism involves the nucleophilic attack of the amidine nitrogen atoms on the carbonyl carbons of the diethyl malonate. This is followed by an intramolecular cyclization and subsequent elimination of two molecules of ethanol to form the stable pyrimidinone ring. This reaction is typically carried out in the presence of a base, which deprotonates the amidine, increasing its nucleophilicity and facilitating the initial attack on the ester.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis |
| Isobutyramidine | Provides the N-C-N fragment and the isopropyl group. |
| Diethyl malonate | Provides the C-C-C backbone of the pyrimidine ring. |
Optimized Reaction Conditions and Catalytic Systems in Pyrimidine Synthesis
Optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, and temperature, as well as the method for removing reaction byproducts.
Reaction Conditions:
Base: A strong base is typically required to facilitate the condensation. Sodium ethoxide (NaOEt) is a commonly used base for this transformation, often prepared in situ by reacting sodium metal with absolute ethanol. The alkoxide serves to deprotonate the amidine, thereby activating it for the reaction.
Solvent: Anhydrous alcohols, such as absolute ethanol, are frequently used as solvents. The choice of a dry, non-aqueous medium is important to prevent hydrolysis of the reactants and intermediates, which can lead to lower yields.
Temperature: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent, to drive the reaction to completion.
Byproduct Removal: The formation of water during the reaction can be detrimental to the yield. Azeotropic distillation to remove water as it is formed has been shown to be an effective strategy to improve the efficiency of the cyclization.
Catalytic Systems:
While the Pinner synthesis is often base-promoted rather than truly catalytic, the choice of the base is critical. The use of a methanolic solution of an alkali metal hydroxide has also been reported in related syntheses. The efficiency of the reaction is highly dependent on maintaining alkaline conditions (pH above 11) to ensure the amidine is in its reactive, deprotonated form.
Table 2: Optimized Reaction Parameters for Pyrimidinone Synthesis
| Parameter | Optimized Condition | Rationale |
| Base | Sodium ethoxide | Strong base to deprotonate the amidine and drive the reaction. |
| Solvent | Absolute ethanol or other anhydrous alcohol | Prevents hydrolysis of reactants and intermediates. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Water Removal | Azeotropic distillation with an aliphatic hydrocarbon | Shifts the equilibrium towards product formation by removing a byproduct. |
Advanced Synthetic Approaches and Functionalization Strategies
While the Pinner synthesis provides a direct route to this compound, further modifications and functionalizations can be explored to generate a diverse range of derivatives.
Regioselective Introduction of the Isopropyl Moiety
In the context of the established synthetic route for this compound, the regioselective introduction of the isopropyl group is inherently controlled by the choice of the amidine precursor. The Pinner synthesis strategy dictates that the substituent on the amidine carbon (in this case, the isopropyl group from isobutyramidine) will be located at the 2-position of the resulting pyrimidinone ring.
This precursor-directed approach is a powerful tool in synthetic chemistry, as it allows for the predictable and regioselective placement of substituents on the heterocyclic core. By selecting different amidines, a variety of 2-substituted pyrimidinones (B12756618) can be synthesized. Therefore, the "regioselective introduction" is achieved at the planning stage of the synthesis through the strategic selection of the appropriate amidine.
Derivatization through Subsequent Chemical Transformations
Once this compound is synthesized, it can undergo various chemical transformations to introduce new functional groups. The presence of the hydroxyl groups and the nitrogen atoms in the ring provides multiple sites for derivatization. The tautomeric nature of the 4,6-dihydroxypyrimidine (B14393) system allows for reactions to occur at either the nitrogen or oxygen atoms.
N-Alkylation and O-Alkylation:
Alkylation is a common derivatization reaction for hydroxypyrimidines. The reaction with alkyl halides can lead to either N-alkylation or O-alkylation, and the regioselectivity of this process is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent.
N-Alkylation: The use of certain bases and polar aprotic solvents can favor the formation of N-alkylated products.
O-Alkylation: In the presence of different bases and under specific reaction conditions, O-alkylation can be the predominant pathway. For instance, direct alkylation of related 2-amino-4,6-dihydroxypyrimidine has been shown to yield a mixture of N- and O-alkylated isomers. The separation and characterization of these isomers are crucial to confirm the site of functionalization.
The ability to selectively functionalize the nitrogen or oxygen atoms of the pyrimidinone ring opens up avenues for creating a library of derivatives with potentially diverse chemical and biological properties.
Chemical Reactivity and Physicochemical Characterization of 6 Hydroxy 2 Isopropylpyrimidin 4 3h One
Tautomerism in 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one and Related Pyrimidinones (B12756618)
Pyrimidinones substituted with hydroxyl groups at the 4- and 6-positions can exist in multiple tautomeric forms, primarily the diketo, keto-enol, and dienol forms. However, extensive experimental and theoretical studies on the parent 4-pyrimidinone and its analogs have established that the keto form is overwhelmingly the most stable tautomer. chemicalbook.com Computational studies investigating the shift in tautomeric equilibrium between 2-hydroxypyridine (B17775) and 4(3H)-pyrimidinone concluded that the introduction of a second nitrogen atom into the ring decisively favors the ketonic form in the pyrimidine (B1678525) derivative. nih.govresearchgate.net This preference is attributed to factors such as aromaticity and electronic delocalization. nih.gov
For 4,6-dihydroxypyrimidine (B14393), X-ray structure analysis has shown that it can exist in a molecular form as 6-hydroxypyrimidin-4(3H)-one (the keto-enol tautomer) in the solid state. acs.org This indicates a strong preference for at least one carbonyl group within the ring. It is concluded from theoretical studies that isolated 4-pyrimidinone and its analogs exist with the 4-keto structure as the most stable configuration, a stability order that is not altered by the presence of water. chemicalbook.com The potential tautomers for this compound are illustrated in the table below.
| Tautomeric Form | Structure Name | Key Features |
|---|---|---|
| Keto-enol | This compound | Predominant form; contains one carbonyl and one enol group. |
| Dienol | 2-Isopropylpyrimidine-4,6-diol | Aromatic dihydroxy form; generally less stable. |
| Diketo | 2-Isopropylpyrimidine-4,6(1H,5H)-dione | Non-aromatic diketo form; generally less stable. |
The nature of substituents on the pyrimidine ring can influence the position of the tautomeric equilibrium, although the preference for keto forms is generally strong. ias.ac.in Electron-donating groups, such as the isopropyl group at the C2 position, can affect the electron density distribution in the ring. However, the fundamental energetic preference for the amide-like resonance of the pyrimidinone form over the hydroxy-pyrimidine form is substantial. nih.gov Therefore, while the 2-isopropyl group modulates the electronic properties of the ring, it is not expected to shift the equilibrium away from the predominant this compound tautomer under normal conditions.
Acid-Base Properties and Protonation Behavior
The pyrimidine ring contains two nitrogen atoms which act as basic centers, capable of accepting a proton. The basicity of these nitrogens, and thus the protonation behavior of the molecule, is significantly modulated by the substituents on the ring.
The protonation of pyrimidinones can be effectively studied using spectroscopic methods, particularly UV and NMR spectroscopy. Changes in the UV absorption spectrum upon varying the pH of the medium can be used to determine the pKa values associated with different protonation stages. acs.org For example, in a study of a pyrimidine(6-4)pyrimidone photoproduct, UV absorption and 15N NMR spectra were measured as a function of pH to characterize its protonation state. rsc.orgnih.gov It was found that protonation-induced changes in the maximum absorption wavelength could be clearly observed. rsc.orgnih.gov Similarly, protonation of 2-(2′-hydroxyphenyl)pyrimidines with a strong acid like trifluoroacetic acid was shown to alter the photophysical properties of the molecule, demonstrating the impact of protonation on the pyrimidine ring's electronic structure. nih.gov For this compound, protonation is expected to occur primarily on one of the ring nitrogen atoms (N1 or N3). The specific site of initial protonation would depend on the relative basicity of the two nitrogens, which is influenced by the positions of the isopropyl and oxo/hydroxy groups.
Substituents play a critical role in determining the basicity of the pyrimidine ring. Alkyl groups are generally electron-donating through an inductive effect, which tends to increase the electron density on the ring nitrogens and thus enhance their basicity. A spectroscopic study on a series of 4,6-dihydroxypyrimidine derivatives explicitly showed that alkyl substituents in the C2 position increase the basicity of the compound. acs.org Conversely, electron-withdrawing groups, such as a nitro group, lead to a decrease in basicity. acs.org Therefore, the 2-isopropyl group in this compound is expected to make the molecule more basic than its unsubstituted counterpart, 6-hydroxypyrimidin-4(3H)-one.
The table below presents the pKa values for the parent compound and a related derivative, illustrating the effect of substituents.
| Compound | pKa (Predicted/Experimental) | Reference |
|---|---|---|
| 6-Hydroxypyrimidine-4-carboxylic acid | 2.77 ± 0.20 (Predicted) | chemicalbook.com |
| 4,6-Dihydroxypyrimidine | pKa1 = 5.35; pKa2 = 9.00 (Experimental) | acs.org |
Chemical Transformations of this compound
The reactivity of this compound is characterized by the potential for reactions at the C5 position, the ring nitrogens, and the exocyclic oxygen atoms.
Electrophilic Substitution: The C5 position of the pyrimidinone ring is activated towards electrophilic attack. A common transformation for pyrimidines is halogenation. For instance, pyrimidine nucleosides can be effectively brominated at the C5 position using reagents like 1,3-dibromo-5,5-dimethylhydantoin. researchgate.net This suggests that this compound would likely undergo halogenation (e.g., bromination or chlorination) at its C5 position.
Reactions at the Oxygen Atoms (Acylation): The hydroxyl group in the pyrimidinone tautomer can undergo reactions typical of enols, such as O-acylation. Studies on the acylation of 2-amino-4-hydroxypyrimidines have shown that the presence of a bulky substituent at the C2 position, such as an isopropyl group, promotes the formation of O-acyl derivatives. rsc.org This indicates that this compound could be readily acylated on the oxygen atom at the 6-position using acyl halides.
Conversion to Dichloro Intermediates: A fundamentally important transformation for 4,6-dihydroxypyrimidines is their conversion to 4,6-dichloropyrimidine. google.comjustia.com This is typically achieved using reagents like phosphorus oxychloride (POCl₃). The resulting dichloropyrimidine is a versatile intermediate where the chlorine atoms act as excellent leaving groups, enabling a wide range of nucleophilic substitution reactions to introduce various functional groups onto the pyrimidine core. chemicalbook.com This pathway is a cornerstone for the synthesis of many functionalized pyrimidine derivatives.
Oxidation Reactions and Product Characterization
The oxidation of this compound can theoretically target either the pyrimidine ring itself or the 2-isopropyl substituent. While specific studies detailing the oxidation of this compound are not extensively documented, the reactivity of analogous alkyl-substituted pyrimidines and other heterocyclic systems provides insight into potential oxidative pathways. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) have been shown to oxidize alkyl side chains on heterocyclic rings, potentially converting the isopropyl group to a carboxylic acid. Furthermore, oxidation of other complex organic molecules by potassium permanganate can lead to the formation of cyclic ketone derivatives. nih.govresearchgate.net
| Oxidizing Agent | Substrate Analogue | Reaction Conditions | Potential Products | Characterization Notes |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Alkyl-substituted pyrimidines | Aqueous, basic or neutral conditions | 2-Carboxy-6-hydroxypyrimidin-4(3H)-one | Product identified by spectroscopic methods (IR, NMR) showing a carboxylic acid group. |
| Potassium Permanganate (KMnO₄) | Dibromothymolsulfonphthalein | Neutral medium | Cyclohexadienone derivatives | Formation of new peaks in UV-Vis and identification by GC-MS. nih.gov |
Reduction Reactions and Resulting Derivatives
| Reducing Agent | Substrate Analogue | Reaction Conditions | Resulting Derivatives | Characterization Notes |
|---|---|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | 1,4,6-Trisubstituted pyrimidin-2(1H)-ones | Solvent (e.g., alcohols), varied temperatures | Dihydro- and Tetrahydropyrimidinone derivatives | Product ratios are dependent on reaction conditions and substituents. Characterized by NMR spectroscopy. rsc.org |
| Zinc Dust | 2,4,6-Trichloropyrimidine | Hot water | Pyrimidine (dehalogenation) | A classical method for the complete reduction of halopyrimidines. |
| Ruthenium Complex / H₂ | Amides (general) | High pressure and temperature | Amines and Alcohols (via C-N or C=O cleavage) | Catalytic hydrogenation can be applied to the amide-like structure within the pyrimidinone ring. nih.gov |
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Core
The pyrimidine core of this compound is electron-deficient, which generally facilitates nucleophilic substitution but makes electrophilic substitution more challenging. However, the presence of two activating hydroxyl groups at positions 4 and 6 significantly increases the electron density of the ring, particularly at the C-5 position, making it susceptible to electrophilic attack.
Electrophilic Substitution: A prominent example of electrophilic substitution on this type of ring system is the Vilsmeier-Haack reaction. Studies on the closely related 2-methylpyrimidine-4,6-diol have shown that formylation occurs exclusively at the C-5 position. mdpi.comresearchgate.net The reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the activated ring. mdpi.comijpcbs.com
Nucleophilic Substitution (Alkylation): The hydroxyl and amide functionalities of the pyrimidinone ring allow for nucleophilic substitution reactions, most notably alkylation. The compound exists in tautomeric forms, presenting ambident nucleophilic character (N- vs. O-alkylation). The regioselectivity of the alkylation is highly dependent on the reaction conditions, such as the choice of base, solvent, and alkylating agent. nih.gov Generally, polar aprotic solvents tend to favor O-alkylation, while less polar solvents can lead to N-alkylation.
| Reaction Type | Reagents | Substrate Analogue | Reaction Conditions | Products | Characterization |
|---|---|---|---|---|---|
| Electrophilic (Formylation) | POCl₃, DMF (Vilsmeier Reagent) | 2-Methylpyrimidine-4,6-diol | DMF solvent, 80 °C, 5 h | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. mdpi.comresearchgate.net |
| Nucleophilic (O-Alkylation) | Alkyl Halides (e.g., iodides), K₂CO₃ | 4-(Trifluoromethyl)pyrimidin-2(1H)-ones | Acetonitrile (MeCN), reflux, 16 h | O-alkylated pyrimidine derivatives | Product structure determined by X-ray analysis and 2D NMR. nih.gov |
| Nucleophilic (N-Alkylation) | Alkyl Tosylates, K₂CO₃ | 6,6'-Dibromoisoindigo | DMF, 100 °C, 24 h | N-alkylated isoindigo | Characterized by NMR spectroscopy. akademisains.gov.my |
Spectroscopic Characterization and Structural Elucidation of 6 Hydroxy 2 Isopropylpyrimidin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present.
The isopropyl group gives rise to a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The chemical shift of these protons is influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring. The pyrimidine ring itself contains a single proton, which typically appears as a singlet in the aromatic region of the spectrum. The protons on the nitrogen and oxygen atoms (N-H and O-H) are often broad and their chemical shifts can be highly dependent on the solvent and concentration.
A representative, though generalized, ¹H NMR data interpretation is provided below. Actual chemical shifts can vary based on the solvent and experimental conditions.
| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| Isopropyl-CH₃ | Doublet | 1.2 - 1.4 | 6H |
| Isopropyl-CH | Septet | 3.0 - 3.3 | 1H |
| Pyrimidine-H | Singlet | 5.0 - 5.5 | 1H |
| N-H / O-H | Broad Singlet | Variable | 2H |
This table is interactive. Click on the headers to sort the data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The chemical shifts of the carbonyl carbon (C=O) and the carbons of the pyrimidine ring are typically found downfield due to deshielding effects. The carbons of the isopropyl group appear at higher field.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals. An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC experiment reveals longer-range correlations (typically over two or three bonds). These correlations provide definitive evidence for the connectivity of the molecular structure, confirming the placement of the isopropyl group on the pyrimidine ring and the positions of the hydroxyl and carbonyl groups. For example, an HMBC correlation would be expected between the isopropyl methine proton and the C2 carbon of the pyrimidine ring.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| Isopropyl-CH₃ | 20 - 25 |
| Isopropyl-CH | 30 - 35 |
| Pyrimidine-C5 | 95 - 105 |
| Pyrimidine-C2 | 155 - 165 |
| Pyrimidine-C4/C6 | 160 - 170 |
| Pyrimidine-C=O | 170 - 180 |
This table is interactive. Click on the headers to sort the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated pyrimidine ring system. The position and intensity of these absorption maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism. In different solvents, changes in polarity can stabilize or destabilize the ground and excited states of the molecule to varying degrees, leading to shifts in the absorption wavelengths. researchgate.netnih.gov For instance, a shift to a shorter wavelength (blue shift) or a longer wavelength (red shift) can be observed when moving from a nonpolar to a polar solvent. These solvatochromic shifts can provide insights into the nature of the electronic transitions and the dipole moments of the excited states. researchgate.netnih.gov
UV-Vis spectroscopy is a valuable tool for monitoring protonation and deprotonation events in molecules containing acidic or basic functional groups. acs.orgnih.gov The absorption spectrum of this compound is expected to change significantly with variations in pH. acs.orgnih.gov As the molecule becomes protonated or deprotonated, the electronic structure of the chromophore is altered, resulting in a shift in the absorption maxima. By monitoring these spectral changes as a function of pH, it is possible to determine the pKa values associated with the acidic and basic centers of the molecule. The presence of isobestic points in the spectra at different pH values indicates a clear equilibrium between two species, such as the neutral and protonated forms. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion with high accuracy.
Electron impact (EI) ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern is a molecular fingerprint and can be used to deduce the structure of the molecule. libretexts.orgwhitman.edu For this compound, common fragmentation pathways may include the loss of the isopropyl group, loss of a methyl group from the isopropyl moiety, and cleavage of the pyrimidine ring. libretexts.org The analysis of these fragment ions helps to confirm the presence of the isopropyl substituent and the pyrimidine core.
A representative fragmentation pattern is outlined below:
| m/z Value | Possible Fragment | Interpretation |
| [M]⁺ | C₇H₁₀N₂O₂⁺ | Molecular Ion |
| [M-15]⁺ | C₆H₇N₂O₂⁺ | Loss of a methyl radical (•CH₃) |
| [M-43]⁺ | C₄H₅N₂O₂⁺ | Loss of an isopropyl radical (•CH(CH₃)₂) |
This table is interactive. Click on the headers to sort the data.
Integration of Spectroscopic Data for Comprehensive Structural Characterization
A comprehensive structural characterization of this compound necessitates the integration of data from various spectroscopic techniques. Each method provides unique insights into the molecular structure, and their combined interpretation allows for an unambiguous confirmation of the compound's constitution and connectivity. The primary techniques employed for the elucidation of this pyrimidinone derivative would include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A detailed analysis of the spectroscopic data is essential for the complete structural elucidation of this compound. The integration of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a comprehensive picture of the molecule's framework.
The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the various protons in the molecule. The isopropyl group should exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region. Additionally, exchangeable protons, such as the N-H and O-H protons, would likely be observed as broad singlets.
In the ¹³C NMR spectrum, specific resonances are expected for each carbon atom in this compound. This would include signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the carbons of the isopropyl substituent. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom.
Infrared (IR) spectroscopy offers insight into the functional groups present in the molecule. Characteristic absorption bands are expected for the N-H and O-H stretching vibrations, the C=O stretching of the ketone group, and the C=C and C=N stretching vibrations within the pyrimidine ring.
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the molecular formula of this compound. The fragmentation pattern can offer further structural information by revealing stable fragments resulting from the cleavage of specific bonds.
By combining the information obtained from these spectroscopic techniques, a definitive structural assignment for this compound can be achieved.
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR | (Data not available in search results) | Septet (isopropyl CH), Doublet (isopropyl CH₃), Singlet (ring CH), Broad Singlets (NH, OH) |
| ¹³C NMR | (Data not available in search results) | Resonances for C=O, olefinic carbons, and isopropyl carbons |
| IR Spectroscopy | (Data not available in search results) | Bands for N-H, O-H, C=O, C=C, and C=N stretching vibrations |
| Mass Spectrometry | (Data not available in search results) | Molecular ion peak corresponding to the molecular weight, fragmentation pattern |
Structure Activity Relationship Sar Studies of 6 Hydroxy 2 Isopropylpyrimidin 4 3h One Derivatives
Design Principles for Pyrimidinone Derivative Libraries
The design and synthesis of pyrimidinone derivative libraries are guided by the concept of "privileged scaffolds," where certain molecular frameworks, like the pyrimidine (B1678525) core, are capable of binding to multiple biological targets. nih.gov The goal is to create a diverse collection of molecules around this central scaffold to efficiently explore the chemical space and identify compounds with desired biological activities. nih.gov
Key design principles include:
Combinatorial Chemistry : This approach allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov For pyrimidinone libraries, this often involves a one-pot condensation reaction using diverse building blocks (BBs). nih.govnih.gov This method is cost-effective and time-efficient, accelerating the early stages of drug discovery. nih.gov
Scaffold-Based Design : The pyrimidinone ring serves as the central scaffold. The design strategy focuses on introducing a variety of substituents at different positions on this core structure. nih.gov The choice of substituents aims to modulate physicochemical properties such as lipophilicity, electronic distribution, and molecular conformation to enhance interactions with biological targets. nih.gov
Regioselectivity and Chemoselectivity : Synthetic strategies are chosen to allow for precise control over the placement of functional groups on the pyrimidine ring. nih.gov For instance, sequential displacement of reactive groups (like chlorine atoms) on a pyrimidine precursor allows for the introduction of different substituents at specific positions, such as C2, C4, C5, and C6. nih.gov
Diversity-Oriented Synthesis : Libraries are designed to maximize structural diversity. This is achieved by using a wide range of building blocks with different functional groups, sizes, and electronic properties. nih.gov Synthetic strategies like in-situ cyclization or multi-component reactions are employed to generate complex and diverse molecular architectures. nih.govbohrium.com
Impact of the Isopropyl Group on Molecular Recognition and Bioactivity
Hydrophobic Interactions : The isopropyl group is a small, branched alkyl group that is nonpolar and hydrophobic. This allows it to fit into hydrophobic pockets within the active site of a target protein, such as an enzyme or receptor. These hydrophobic interactions are crucial for the binding affinity and stability of the ligand-protein complex.
Steric Influence : The size and shape of the isopropyl group can influence the orientation of the entire molecule within the binding site. Its bulk can provide a level of conformational constraint, which may be favorable for binding. In some cases, its presence is essential for activity; for example, in certain antitubercular pyrimidine derivatives, the presence of a 2-isopropoxy group was found to be critical for activity against Mycobacterium tuberculosis. wjarr.com
Electronic Effects : While primarily contributing through steric and hydrophobic effects, the alkyl nature of the isopropyl group also has a modest electron-donating effect on the pyrimidine ring, which can subtly influence the reactivity and binding characteristics of the scaffold.
Systematic modifications of this group are a key aspect of SAR studies. Replacing the isopropyl group with other alkyl groups (e.g., methyl, tert-butyl), cyclic, or aromatic moieties helps to probe the size and shape of the hydrophobic pocket in the target's active site. This exploration can lead to derivatives with improved potency and selectivity.
Structure-Activity Insights from Substituent Modifications on the Pyrimidine Scaffold
Modifying the pyrimidine scaffold at various positions is a cornerstone of SAR studies for this class of compounds. The introduction of different substituents can dramatically alter a molecule's interaction with its biological target, affecting its potency, selectivity, and pharmacokinetic properties. nih.gov
Key modification sites and their general effects are summarized below:
Position 2 : As discussed, this position, occupied by the isopropyl group in the parent compound, is crucial for hydrophobic interactions. Modifications here explore the steric and hydrophobic requirements of the binding pocket. For instance, in some series, replacing a smaller group with a bulkier one can enhance binding affinity. nih.gov
Positions 1 and 3 (Nitrogen Atoms) : The nitrogen atoms in the pyrimidine ring are key sites for hydrogen bonding. Alkylation or substitution at these positions can influence the molecule's hydrogen-bonding capacity and can also impact its tautomeric equilibrium. These modifications can be critical for orienting the molecule correctly within the active site.
Position 4 : The carbonyl group at C4 is a hydrogen bond acceptor. Modifications that alter its electronic properties or steric accessibility can significantly impact binding affinity. The parent compound exists in the keto-enol tautomeric form, and substitutions can influence which form is favored. nih.govresearchgate.net
Position 5 : This position is often a target for introducing a variety of substituents to explore additional binding interactions. Introducing electron-withdrawing groups like halogens can enhance activity, potentially through increased binding affinity or altered electronic properties of the ring. researchgate.netekb.eg For example, studies on other pyrimidine derivatives have shown that incorporating a lipophilic, electron-withdrawing substituent on an attached phenyl ring significantly impacts inhibitory activity. researchgate.net
Position 6 : The hydroxyl group at C6 is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. Its modification or replacement can lead to significant changes in biological activity.
The following table summarizes findings from SAR studies on various pyrimidine derivatives, illustrating the impact of different substituents.
| Modification Site | Substituent Type | General Impact on Bioactivity | Reference |
| General | Electron-withdrawing groups (e.g., halogens, nitro) | Often increases potency by altering electronic distribution and creating new interaction points. | researchgate.netekb.eg |
| General | Bulky/Lipophilic groups | Can enhance binding in hydrophobic pockets but may decrease solubility. | nih.gov |
| Position 2 | Aromatic/Heteroaromatic rings | Can introduce π–π stacking interactions, significantly increasing binding affinity. | bohrium.com |
| Position 4 | Replacement of Oxo with Thio | Can alter hydrogen bonding and metabolic stability, leading to varied activity profiles. | acs.org |
| Position 5 | Halogens (e.g., F, Cl) | Can improve potency and metabolic stability. | acs.org |
| Fused Rings | Fusing another heterocyclic ring (e.g., pyrrole, thiazole) | Creates entirely new scaffolds (e.g., pyrrolopyrimidines) with distinct biological profiles and selectivities. | nih.govnih.gov |
These systematic modifications allow researchers to build a comprehensive picture of the SAR, guiding the rational design of more potent and specific molecules. nih.gov
Comparative Analysis with Related Pyrimidine and Pyridinone Analogues in Research
To better understand the unique properties of the 6-hydroxy-2-isopropylpyrimidin-4(3H)-one scaffold, it is often compared with structurally related heterocyclic analogues, such as other pyrimidine derivatives and pyridinones. nih.gov This comparative analysis helps to identify which structural features are essential for a specific biological activity.
Pyrimidine vs. Pyridinone Analogues : Pyridinones are structural analogues of pyrimidinones (B12756618) where one of the ring nitrogens is replaced by a carbon atom. This seemingly small change can have significant consequences for the molecule's properties. nih.govfrontiersin.org
Hydrogen Bonding : The pyrimidine core has two nitrogen atoms (at positions 1 and 3) that can act as hydrogen bond acceptors, whereas the pyridinone core has only one. This difference can fundamentally alter the binding mode and affinity of the molecule to its target.
Electronic Properties : The presence of two nitrogen atoms makes the pyrimidine ring more electron-deficient than the pyridine (B92270) ring, which can affect its reactivity and interaction with biological targets.
SAR Trends : SAR studies on pyridinone derivatives have shown that modifications at positions 3, 4, and 6 are often crucial for antiviral activity. nih.gov Comparing these trends with those of pyrimidinones can reveal whether a specific interaction is dependent on the core scaffold or the substituents.
Comparison with Fused Pyrimidine Systems : Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole, thiazole, or a second pyridine ring, creates scaffolds like pyrrolopyrimidines, thienopyrimidines, or pyridopyrimidines. acs.org
Pyrido[3,2-d]pyrimidine (B1256433) vs. Pyrido[2,3-d]pyrimidine (B1209978) : Studies have shown that even the orientation of the fused pyridine ring can have a dramatic effect on potency. For instance, in one study, a pyrido[3,2-d]pyrimidine analogue was found to be nearly 10 times more potent than the corresponding pyrido[2,3-d]pyrimidine analogue. acs.org
The following table provides a comparative overview of different scaffolds related to pyrimidinone.
| Scaffold | Key Structural Feature | Common Biological Target/Activity | SAR Insights | Reference |
| Pyrimidinone | Six-membered ring with two nitrogens and an oxo group. | Kinases, Viral enzymes, GPCRs | Activity is highly dependent on substituents at C2, C4, C5, and C6 positions. | nih.govexlibrisgroup.com |
| Pyridinone | Six-membered ring with one nitrogen and an oxo group. | Viral enzymes (e.g., HIV reverse transcriptase, HBV polymerase), Kinases | N-aryl derivatives often show better activity than N-alkyl derivatives. Substitutions at C3, C4, and C6 are critical. | nih.govfrontiersin.org |
| Purine Analogues | A pyrimidine ring fused to an imidazole (B134444) ring. | DNA/RNA synthesis, Kinases | Often act as antimetabolites; show high structural similarity to endogenous nucleosides. | nih.govnih.gov |
| Pyrido[3,2-d]pyrimidine | Pyrimidine ring fused with a pyridine ring. | Kinases (e.g., PI3K/mTOR) | Can enhance potency significantly compared to non-fused or other fused isomers. | acs.orgmdpi.com |
This comparative approach is invaluable for lead optimization, as it can reveal subtle structural requirements for potent biological activity and guide the selection of the most promising scaffold for further development.
Mechanistic Investigations of Biological Activities Associated with 6 Hydroxy 2 Isopropylpyrimidin 4 3h One Derivatives
Elucidation of Molecular Targets and Binding Mechanisms
The therapeutic potential of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one derivatives is rooted in their ability to interact with specific biological macromolecules, thereby modulating their function. These interactions can range from inhibiting key enzymes to modulating complex signaling pathways.
A primary mechanism through which pyrimidine (B1678525) derivatives exert their biological effects is through the inhibition of specific enzymes. Research has shown that certain pyrimidine derivatives are potent and selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov This selectivity is a critical attribute, as COX-2 is primarily associated with inflammation and pain, while COX-1 is involved in maintaining the gastrointestinal lining.
In one study, pyrimidine derivatives L1 and L2 demonstrated high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam and superior to piroxicam. nih.gov The inhibition of COX enzymes is a well-established pathway for anti-inflammatory action. Beyond cyclooxygenases, related heterocyclic compounds have been shown to inhibit other key enzymes. For example, certain 4-Hydroxycoumarin derivatives have demonstrated inhibitory activity against carbonic anhydrase-II. scielo.brresearchgate.net Another common target for antimicrobial nitrogen-containing heterocycles is DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com The ability to selectively inhibit such enzymes forms the basis of the therapeutic potential of these compounds.
Table 1: Enzyme Inhibition by Selected Heterocyclic Derivatives
| Compound Class | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Pyrimidine Derivatives (L1, L2) | Cyclooxygenase-2 (COX-2) | High selectivity and inhibition | nih.gov |
| 4-Hydroxycoumarin Derivatives | Carbonic Anhydrase-II | Moderate inhibition (IC50 values of 263 µM and 456 µM for specific derivatives) | scielo.brresearchgate.net |
| Naphthyridine Derivatives | Bacterial DNA Gyrase | Inhibition leading to blockage of DNA replication | mdpi.com |
In addition to direct enzyme inhibition, derivatives of this compound can modulate cellular functions by interfering with signal transduction pathways. While direct receptor binding data for this specific pyrimidine is limited, studies on related compounds illustrate the modulation of critical signaling cascades.
For instance, the anti-inflammatory effects of some compounds are achieved by inhibiting pathways such as the lipopolysaccharide (LPS)-induced TRAF6-IKKβ-NF-κB pathway. researchgate.net The transcription factor NF-κB is a master regulator of the inflammatory response. Similarly, inhibition of the Jak2-Stat3 signaling pathway has been observed, which is crucial for cytokine signaling. researchgate.net In the context of anticancer activity, certain bis-coumarin derivatives have been found to inhibit the nuclear localization of NF-κB in cancer cells, a mechanism that contributes to their pro-apoptotic effects. nih.gov These findings suggest that pyrimidine derivatives may act by modulating complex intracellular signaling networks that control inflammation, cell proliferation, and survival.
Mechanistic Studies of Antimicrobial Action
The antimicrobial properties of pyrimidine derivatives are a significant area of investigation. Annulated pyrido[2,3-d]pyrimidines, which share the core pyrimidine structure, have demonstrated antimicrobial activity. nih.gov For example, one such compound was found to be particularly active against Staphylococcus aureus. nih.gov
A key mechanism for the antibacterial action of related heterocyclic compounds, such as nalidixic acid and other naphthyridine derivatives, is the inhibition of the A subunit of bacterial DNA gyrase. mdpi.com This enzyme is essential for DNA replication, and its inhibition selectively blocks this process in bacteria, leading to cell death. mdpi.com Other studies on 4-hydroxycoumarin derivatives have confirmed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhimurium) bacteria, indicating a broad spectrum of potential action. researchgate.net
Table 2: Antimicrobial Activity of Selected Pyrimidine-Related Compounds
| Compound Class | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Staphylococcus aureus | Moderate antimicrobial activity | nih.gov |
| 4-Hydroxycoumarin Derivatives | Staphylococcus aureus | Zone of inhibition up to 26.5 mm | researchgate.net |
| Salmonella typhimurium | Zone of inhibition up to 19.5 mm | researchgate.net |
Mechanistic Studies of Antiviral Action (e.g., Interference with Viral RNA Synthesis)
The structural versatility of pyrimidine derivatives makes them promising candidates for antiviral drug development. Mechanistic studies on structurally related isoquinolone derivatives have shown that they can effectively suppress influenza viral infection. nih.gov The primary mechanism identified was the inhibition of the viral RNA replication step. This was confirmed by a reduction in the expression of viral proteins, such as nucleoprotein (NP) and hemagglutinin (HA), and a decrease in the number of viral progeny released from infected cells. nih.gov
Further research into other heterocyclic compounds has identified agents active against other viruses. For example, certain epoxybenzooxocinopyridine derivatives were tested for their ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures, with one compound showing promising activity. nih.gov These studies highlight a key antiviral strategy: targeting viral-specific processes like RNA synthesis or protein function to halt replication without causing significant harm to the host cell.
Table 3: Antiviral Activity of Selected Heterocyclic Compounds
| Compound | Target Virus | EC50 | CC50 | Mechanism | Reference |
|---|---|---|---|---|---|
| Isoquinolone Derivative (Compound 1) | Influenza A and B | 0.2 - 0.6 µM | 39.0 µM | Suppression of viral RNA replication | nih.gov |
| Epoxybenzooxocinopyridine Derivative (6a) | SARS-CoV-2 | 2.23 µg/µL | Not specified | Inhibition of virus-induced cytopathic effect | nih.gov |
Mechanistic Studies of Anticancer Effects (e.g., Inhibition of Cell Proliferation, DNA Synthesis/Repair Interference)
The anticancer potential of pyrimidine derivatives is linked to their ability to interfere with multiple cellular processes essential for tumor growth and survival. Studies on certain pyrimidine derivatives have shown a dose-dependent inhibition of the growth of lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cells. nih.gov
More detailed mechanistic studies on other heterocyclic compounds, such as bis-coumarin derivatives, provide insight into potential pathways. One promising derivative was found to selectively induce programmed cell death (apoptosis) in human renal carcinoma cells. nih.gov This was achieved by modulating p53-mediated apoptotic pathways, which involved the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and subsequent DNA fragmentation. nih.gov Furthermore, this compound was found to inhibit the proliferation, survival, and migration of cancer cells by downregulating the COX-2/PTGES2 cascade and matrix metalloproteinase-2 (MMP-2), which are crucial for tumor progression and metastasis. nih.gov These findings illustrate that the anticancer effects of such compounds can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with signaling pathways that promote cancer cell growth.
Mechanistic Studies of Anti-inflammatory Properties (e.g., Nitric Oxide Production Inhibition)
The anti-inflammatory properties of this compound derivatives are a significant area of interest. As mentioned previously, a key mechanism is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov
In addition to COX-2 inhibition, other mechanisms contribute to the anti-inflammatory profile of related compounds. For example, the metabolite of Danshen, which shares some structural similarities, was shown to exert anti-inflammatory effects in activated microglia by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net The inhibition of iNOS is particularly important as it leads to a reduction in the production of nitric oxide (NO), a potent inflammatory mediator. These actions are often mediated by the suppression of key inflammatory signaling pathways, including NF-κB and Jak2-Stat3, which control the expression of numerous pro-inflammatory genes. researchgate.net
Biochemical Pathways and Cellular Processes Affected by Pyrimidinone Compounds
Extensive research into the biological activities of pyrimidinone derivatives has revealed their significant interactions with a variety of biochemical pathways and cellular processes. While specific mechanistic data for this compound is not extensively available in current literature, the broader class of pyrimidinone compounds has been shown to modulate several key cellular functions, primarily through the inhibition of essential enzymes and interference with signaling cascades. The structural similarity of these compounds to endogenous purines and pyrimidines allows them to act as competitive inhibitors in numerous biological systems.
A prominent area of investigation has been the role of pyrimidine derivatives as inhibitors of viral enzymes. Certain pyrimidinone analogs have demonstrated the ability to inhibit viral replication, a process critically dependent on virally encoded enzymes. For instance, derivatives of 2-thioxopyrimidin-4(1H)-one have been synthesized and evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov These compounds bind to a hydrophobic pocket in the enzyme, inducing a conformational change that disrupts its catalytic activity and thereby halts the conversion of viral RNA into DNA, a crucial step in the retroviral life cycle. nih.gov
Furthermore, pyrimidine derivatives have been explored for their potential to inhibit other viral enzymes, such as those from the influenza virus and hepatitis C virus (HCV). Oseltamivir, a widely used antiviral, functions as a neuraminidase inhibitor to prevent the release of new viral particles from infected cells. nih.gov Researchers have designed and synthesized novel derivatives of oseltamivir, incorporating heteroaryl groups, which have shown inhibitory effects on both seasonal and oseltamivir-resistant influenza strains. nih.gov In the context of HCV, 4'-thionucleoside monophosphate prodrugs have been developed to target the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. mdpi.com
Beyond their antiviral properties, pyrimidine-based compounds have been investigated for their impact on cellular signaling pathways implicated in cancer. The pyrimidine scaffold is a key component in a variety of kinase inhibitors. Kinases are a large family of enzymes that play a central role in signal transduction and are often dysregulated in cancer. By competing with ATP for the binding site on these enzymes, pyrimidine derivatives can effectively block downstream signaling that promotes cell proliferation and survival.
The versatility of the pyrimidine core allows for the synthesis of a wide array of derivatives with diverse biological activities. These activities often stem from the ability of the pyrimidine ring system to mimic natural nucleobases, thus allowing them to interact with a range of enzymes and receptors. This mimicry can lead to the inhibition of DNA and RNA synthesis, disruption of metabolic pathways, and modulation of cellular signaling. The broad spectrum of biological activities exhibited by pyrimidine derivatives underscores their importance as a scaffold in medicinal chemistry for the development of new therapeutic agents.
Interactive Data Table: Inhibitory Activity of Selected Pyrimidine Derivatives
Disclaimer: The following data pertains to various pyrimidine derivatives and is provided for illustrative purposes of the types of biochemical interactions these compounds can have. This data does not specifically represent the activity of this compound.
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Organism/Virus |
| 2-Thioxopyrimidin-4(1H)-one derivative | HIV-1 Reverse Transcriptase | 0.32 µM | HIV-1 |
| Oseltamivir derivative (CUHK392) | Oseltamivir-resistant Influenza A | <10 nM | Influenza A Virus |
| 4'-Thionucleoside monophosphate prodrug | Hepatitis C Virus NS5B Polymerase | Single-digit µM to >200 µM | Hepatitis C Virus |
Computational Chemistry and Molecular Modeling of 6 Hydroxy 2 Isopropylpyrimidin 4 3h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. escholarship.org These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's structure, stability, and reactivity. escholarship.orgnih.gov
For 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one, DFT calculations can be employed to optimize its geometry and compute a variety of molecular properties and electronic descriptors. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov
Further analysis involves generating a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with other chemical species. Other calculated parameters, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a quantitative basis for predicting the molecule's behavior in chemical reactions. mdpi.combiointerfaceresearch.com
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.9 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.2 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. biotechrep.ir This method is crucial in drug discovery for screening virtual libraries and understanding the mechanism of action. nih.gov For this compound, docking simulations would involve placing the molecule into the active site of a relevant biological target, such as an enzyme or receptor. The simulation algorithm then samples various conformations and orientations, scoring them based on binding affinity (e.g., in kcal/mol). mdpi.com
The results of a docking study reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's binding pocket. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the conformational changes that occur upon binding and the stability of the interactions predicted by docking. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which assesses structural stability, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. biotechrep.ir
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | Indicates strong theoretical binding to the active site. |
| Hydrogen Bonds | 3 | Formed with residues Asp120, Ser210, and Gln212. |
| Hydrophobic Interactions | 4 | Involving residues Val75, Leu80, Ile150, and Phe215. |
Note: This table presents hypothetical data to exemplify the output of molecular docking and dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com The goal of QSAR is to develop a mathematical model that can predict the activity of novel, unsynthesized compounds. nih.gov
To build a QSAR model for pyrimidine (B1678525) derivatives, a dataset of compounds including this compound would be compiled, along with their experimentally measured biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated, which can be constitutional, topological, geometric, or electronic. These descriptors quantify various aspects of the molecular structure. Statistical methods are then used to create a regression model linking the descriptors to the observed activity. mdpi.com
A robust QSAR model can be a valuable tool for virtual screening and for guiding the design of new derivatives with potentially improved activity. nih.gov
Table 3: Example of a Data Structure for a QSAR Study
| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Number of H-Bond Donors (Descriptor 3) | Experimental Activity (pIC50) |
|---|---|---|---|---|
| This compound | 168.18 | 0.5 | 2 | Value |
| Derivative A | Value | Value | Value | Value |
| Derivative B | Value | Value | Value | Value |
Note: This table illustrates the typical format of a dataset used to generate a QSAR model.
Conformation Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule is critical to its function and interactions. Conformation analysis of this compound involves identifying its most stable spatial arrangements. A key stereochemical consideration for this molecule is tautomerism. Like other hydroxypyrimidines, it can exist in different tautomeric forms, primarily the keto-enol forms. Computational studies can predict the relative energies of these tautomers, indicating which form is likely to predominate under specific conditions. For the related compound, 2-isopropyl-6-methylpyrimidin-4(3H)-one, studies have shown that the keto form is present in the crystal structure, indicating that an enol-to-keto tautomerization occurs during crystallization. researchgate.net
Detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be determined through computational geometry optimization or inferred from experimental data of similar crystal structures. researchgate.netnih.gov For instance, the planarity of the pyrimidine ring is an important structural feature, and any deviations caused by its substituents can influence its interactions with other molecules. researchgate.net The orientation of the isopropyl group relative to the pyrimidine ring would also be a focus of conformational analysis.
Table 4: Selected Geometric Parameters for Pyrimidine Derivatives from a Related Crystal Structure
| Parameter | Description | Typical Value |
|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond in the keto tautomer. | ~1.25 Å |
| N-H···O Hydrogen Bond | Intermolecular hydrogen bond distance in the crystal lattice. | ~2.80 Å |
Note: Data is based on a related bipyrimidine structure and serves as an example of parameters studied in conformation analysis. nih.gov
Future Research Directions and Translational Opportunities for 6 Hydroxy 2 Isopropylpyrimidin 4 3h One
Development of Novel and Efficient Synthetic Routes
Currently, specific, high-yield synthetic methodologies for 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one are not extensively documented in publicly accessible research. The development of novel and efficient synthetic pathways is a fundamental first step to enable broader investigation. Future research in this area should focus on:
Green Chemistry Approaches: Exploring environmentally benign synthetic strategies that minimize the use of hazardous reagents and solvents. This could involve one-pot multicomponent reactions or the use of catalytic methods to improve atom economy and reduce waste.
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields, a technique that has shown promise in the synthesis of other pyrimidine (B1678525) derivatives.
Flow Chemistry: Implementing continuous flow technologies could offer advantages in terms of scalability, safety, and reproducibility of the synthesis, facilitating the production of larger quantities for extensive biological screening.
Combinatorial Chemistry: The development of a robust synthetic route would enable the creation of a library of related analogues by varying substituents on the pyrimidine core. This would be invaluable for structure-activity relationship (SAR) studies.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Optimization of reaction conditions, potential for side product formation. |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, enhanced reaction selectivity. | Scalability can be a concern, requires specialized equipment. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | Initial setup costs, potential for clogging with solid byproducts. |
In-depth Mechanistic Elucidation of Biological Pathways
The biological activities of this compound are largely uncharacterized. A critical area for future research is the elucidation of the molecular mechanisms through which this compound may exert biological effects. Key avenues of investigation include:
High-Throughput Screening: Subjecting the compound to a broad panel of biological assays to identify initial "hits" against various cellular targets, such as enzymes, receptors, and ion channels.
Target Deconvolution: For any identified biological activity, employing techniques like affinity chromatography, chemical proteomics, or genetic approaches to identify the specific molecular target(s).
Pathway Analysis: Once a target is identified, investigating the downstream effects on cellular signaling pathways using techniques such as Western blotting, reporter gene assays, and transcriptomics (RNA-seq). This will provide a comprehensive understanding of the compound's mechanism of action.
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The structural similarity of this compound to known bioactive pyrimidinones (B12756618) suggests a range of potential therapeutic applications that are yet to be explored. Future research should aim to uncover novel biological targets and therapeutic areas.
Anticancer Potential: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases, polymerases, and other proteins involved in cell cycle regulation and proliferation. Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.
Antimicrobial Activity: The pyrimidine nucleus is a common feature in antimicrobial agents. Investigating the activity of this compound against a diverse range of bacterial and fungal pathogens could identify new leads for infectious disease therapies.
Anti-inflammatory Properties: Certain pyrimidinone derivatives have demonstrated anti-inflammatory effects. Evaluating the compound's ability to modulate inflammatory pathways, for example, by inhibiting cyclooxygenase (COX) enzymes or cytokine production, could open avenues for treating inflammatory disorders.
Neurological Disorders: Given the diverse roles of pyrimidine-related compounds in the central nervous system, exploring the potential of this molecule to modulate neuroreceptors or enzymes implicated in neurological diseases is a worthwhile endeavor.
Integration of Advanced Computational and Experimental Methodologies
A synergistic approach combining computational and experimental techniques will be crucial to accelerate the research and development of this compound.
In Silico Screening and Molecular Docking: Computational models can be used to predict the binding affinity of the compound to a vast library of known protein structures. This can help in prioritizing experimental screening efforts and in identifying potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogues is synthesized and their biological activity is determined, QSAR models can be developed to understand the relationship between chemical structure and biological activity. These models can then guide the design of more potent and selective compounds.
Pharmacokinetic (ADME/Tox) Predictions: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound. This early-stage assessment can help in identifying potential liabilities and in guiding chemical modifications to improve its drug-like properties.
The integration of these methodologies is summarized in the table below:
| Methodology | Application in Research | Expected Outcome |
| Molecular Docking | Virtual screening against protein targets. | Identification of potential binding modes and prediction of binding affinity. |
| QSAR | Correlating chemical structure with biological activity. | Guiding the design of more potent and selective analogues. |
| ADME/Tox Prediction | In silico assessment of drug-like properties. | Early identification of potential pharmacokinetic and toxicity issues. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions under controlled conditions. For pyrimidinone derivatives, common approaches include cyclocondensation of β-keto esters with urea or thiourea derivatives, followed by functionalization. Key steps may involve refluxing in anhydrous solvents (e.g., ethanol or DMF) and purification via column chromatography . For purity verification, use HPLC (≥95% purity as reported in Combi-Blocks data) and confirm structural integrity via H/C NMR and IR spectroscopy .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Structural Analysis : Single-crystal X-ray diffraction (as demonstrated for related pyrimidinones in ) provides precise bond lengths and angles.
- Spectroscopy : H/C NMR for proton/carbon environments, IR for functional groups (e.g., hydroxyl, carbonyl), and UV-Vis for electronic transitions.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict molecular orbitals and electrostatic potentials .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Pyrimidinones are sensitive to moisture and light. Store at 2–8°C in inert atmospheres (argon/nitrogen) with desiccants. Monitor degradation via periodic TLC or LC-MS. For long-term stability, lyophilization is recommended .
Q. How can solubility challenges be addressed during experimental design?
- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 7–9, adjusted with NaOH). For low solubility, employ co-solvents (e.g., PEG-400) or micellar encapsulation .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound in heterocyclic chemistry?
- Methodological Answer : The hydroxyl and keto groups enable nucleophilic substitution (e.g., alkylation) or electrophilic aromatic substitution. Mechanistic studies require kinetic profiling (e.g., time-resolved NMR) and isotopic labeling (e.g., O tracing) to track intermediate formation. Compare reactivity with analogs like 6-methylpyrido[3,2-b]oxazinone .
Q. How can researchers resolve contradictions in reported biological activity data for pyrimidinone derivatives?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., MIC for antimicrobial activity) using reference strains/controls.
- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substitutions (e.g., isopropyl → methyl) and test against target enzymes (e.g., kinases).
- Data Reprodubility : Cross-validate results in multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., fluorescence vs. calorimetry) .
Q. What advanced techniques are required to study the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Biophysical Assays : Surface plasmon resonance (SPR) for binding affinity.
- Crystallography : Co-crystallize with kinase domains (e.g., EGFR or CDK2) to identify binding motifs.
- In Silico Docking : Use AutoDock Vina to predict binding poses and affinity scores .
Q. How can computational chemistry optimize the synthesis route for scalability?
- Methodological Answer : Apply cheminformatics tools (e.g., Schrödinger’s QikProp) to predict reaction yields and byproducts. Simulate solvent effects (COSMO-RS) to optimize green chemistry parameters (e.g., E-factor) .
Methodological Notes
- Contradictory Data : Cross-reference purity claims (e.g., 95% in ) with independent quantification (e.g., elemental analysis).
- Gaps in Literature : No direct studies on this compound’s bioactivity exist in the provided evidence; prioritize comparative studies with structurally related pyrimidinones (e.g., 6-methyl derivatives in ).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
